molecular formula C14H18N2O3S B2841495 N1-(3-(methylthio)phenyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide CAS No. 941938-62-1

N1-(3-(methylthio)phenyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide

Cat. No.: B2841495
CAS No.: 941938-62-1
M. Wt: 294.37
InChI Key: XVKYGSBGVUWPFP-UHFFFAOYSA-N
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Description

N1-(3-(methylthio)phenyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide is a complex organic compound with a wide range of applications in the fields of chemistry, biology, medicine, and industry. This compound is characterized by the presence of both an oxalamide and a tetrahydrofuran group, imparting it with unique chemical properties and reactivity patterns.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of N1-(3-(methylthio)phenyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide can be achieved through a multi-step process that generally begins with the preparation of intermediates

Industrial Production Methods: : Industrially, the production of this compound can be scaled up by optimizing the reaction conditions such as temperature, pressure, and solvent choice to ensure maximum yield and purity. The use of continuous flow reactors and catalysts may also be employed to enhance the efficiency and sustainability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: : N1-(3-(methylthio)phenyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide undergoes several types of chemical reactions including:

  • Oxidation: : The presence of the methylthio group makes the compound susceptible to oxidation, leading to the formation of sulfoxides or sulfones.

  • Reduction: : The compound can undergo reduction reactions, particularly at the oxalamide moiety, producing the corresponding diamine.

  • Substitution: : The tetrahydrofuran ring can participate in nucleophilic substitution reactions, where the oxygen atom can be replaced with other nucleophiles.

Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid for oxidation, reducing agents like lithium aluminium hydride for reduction, and various nucleophiles for substitution reactions.

Major Products: : Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, reduction may produce diamines, and substitution reactions may yield a variety of substituted tetrahydrofuran derivatives.

Scientific Research Applications

Chemistry: : In chemistry, N1-(3-(methylthio)phenyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide is used as a building block for the synthesis of more complex molecules

Biology: : This compound has potential applications in biological research due to its ability to interact with various biomolecules. It can be used as a tool to study protein-ligand interactions and enzyme kinetics.

Medicine: : In the medical field, derivatives of this compound may exhibit pharmacological properties, making them candidates for drug development. Their ability to modulate biological pathways could be harnessed for therapeutic purposes.

Industry: : In industry, this compound is utilized in the development of specialty chemicals and advanced materials. Its unique properties make it suitable for use in coatings, adhesives, and other high-performance materials.

Mechanism of Action

The mechanism by which N1-(3-(methylthio)phenyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide exerts its effects is rooted in its chemical structure. The oxalamide moiety can form hydrogen bonds and interact with various molecular targets, while the tetrahydrofuran ring can undergo conformational changes that enhance binding affinity. These interactions can modulate biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds: : Compounds similar to N1-(3-(methylthio)phenyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide include other oxalamide derivatives and compounds containing tetrahydrofuran rings, such as tetrahydrofuran itself and various oxalyl chloride derivatives.

Uniqueness: : What sets this compound apart is its dual functionality derived from the combination of the methylthio-substituted phenyl group and the tetrahydrofuran ring. This unique combination imparts distinct chemical reactivity and potential biological activity, making it a versatile compound for a variety of applications.

Properties

IUPAC Name

N'-(3-methylsulfanylphenyl)-N-(oxolan-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3S/c1-20-12-6-2-4-10(8-12)16-14(18)13(17)15-9-11-5-3-7-19-11/h2,4,6,8,11H,3,5,7,9H2,1H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVKYGSBGVUWPFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)C(=O)NCC2CCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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